

An In-depth Technical Guide to Sulfo-Cy5 Azide

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Compound of Interest

Compound Name: Sulfo-Cy5 azide

Cat. No.: B15556027

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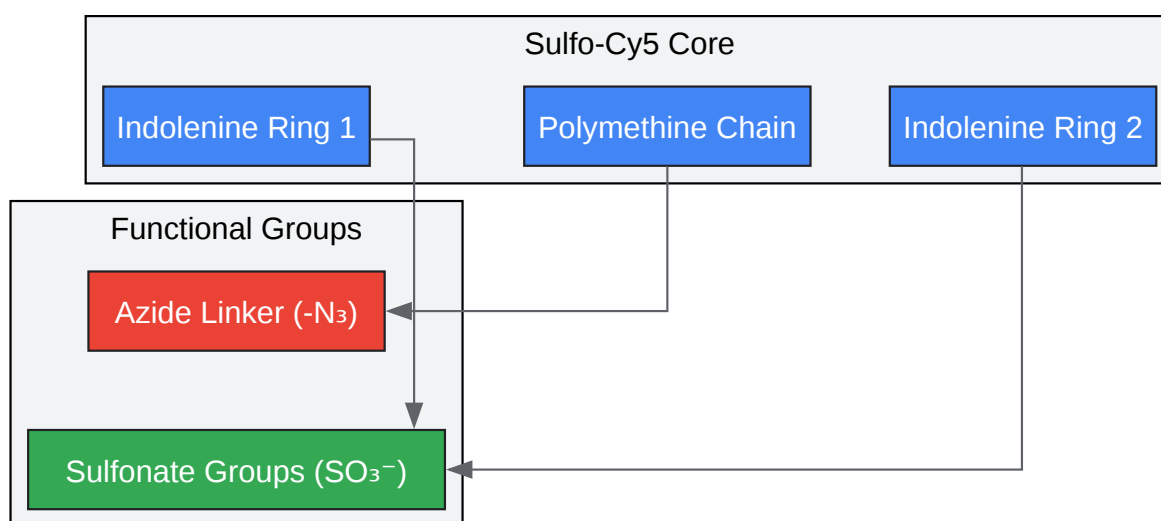
This guide provides a comprehensive overview of **Sulfo-Cy5 azide**, a water-soluble fluorescent dye widely utilized in biological research for labeling and imaging. It is specifically designed for researchers, scientists, and drug development professionals, offering detailed information on its structure, properties, and applications in bioconjugation.

Core Structure and Functional Components

Sulfo-Cy5 azide is a sulfonated cyanine dye functionalized with an azide group.[1] Its structure is engineered for high water solubility and specific covalent attachment to biomolecules. The key components are:

- **Cy5 Core:** The cyanine 5 (Cy5) core is a polymethine dye that forms the chromophore, responsible for the molecule's distinct spectral properties in the far-red region of the spectrum.[2] This near-infrared fluorescence is advantageous for biological imaging due to reduced background autofluorescence from cells and tissues.[3]
- **Sulfonate Groups (Sulfo):** The structure incorporates sulfonate (SO_3^-) groups, which significantly increase the molecule's hydrophilicity.[1][4] This high water solubility allows for labeling reactions to be performed in aqueous buffers, which is crucial for maintaining the native conformation and function of sensitive biomolecules like proteins.[1]

- Azide Group (-N₃): The terminal azide functional group is the reactive handle for "click chemistry."^[5] It enables highly efficient and specific covalent bond formation with alkyne-modified molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes via strain-promoted alkyne-azide cycloaddition (SPAAC).^{[5][6]} The bioorthogonal nature of the azide group ensures that it does not react with native functional groups found in biological systems.^[3]



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Caption: Conceptual diagram of **Sulfo-Cy5 azide**'s functional components.

Physicochemical and Spectroscopic Properties

The quantitative properties of **Sulfo-Cy5 azide** are critical for its application in fluorescence-based assays. The data below has been compiled from various suppliers.

Property	Value	Reference(s)
Molecular Formula	C ₃₇ H ₄₈ N ₆ O ₁₀ S ₃	[7][8][9]
Molecular Weight	~833.01 g/mol	[8][9]
Excitation Maximum (λ _{ex})	646 - 647 nm	[7][8][10]
Emission Maximum (λ _{em})	662 - 663 nm	[8][10]
Molar Extinction Coeff. (ε)	~250,000 - 271,000 L·mol ⁻¹ ·cm ⁻¹	[7][10]
Fluorescence Quantum Yield	~0.2 - 0.28	[10]
Purity	≥ 90 - 95% (HPLC)	[7][8][10]
Solubility	Water, DMSO, DMF	[7][8]
Storage Conditions	-20°C, protect from light	[1][5][8]

Experimental Protocol: Protein Labeling via CuAAC Click Chemistry

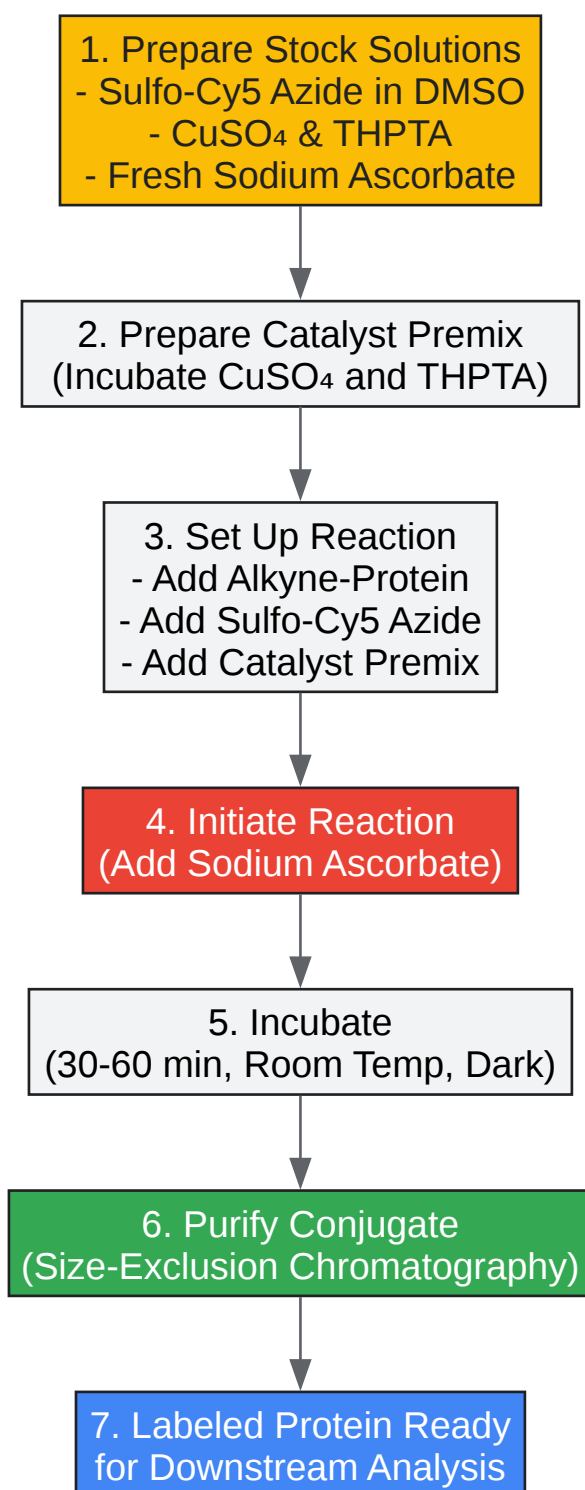
This protocol details a general method for labeling an alkyne-modified protein with **Sulfo-Cy5 azide** using a copper-catalyzed click reaction.

A. Required Materials and Reagents

- Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
- Sulfo-Cy5 Azide**[7]
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)[11]
- Ligand: Tris(3-hydroxypropyl)triazolylmethylamine (THPTA) solution (e.g., 100 mM in water)[11]
- Reducing Agent: Sodium Ascorbate (e.g., 300 mM in water, freshly prepared)[3][11]

- Purification column (e.g., size-exclusion chromatography, such as Sephadex G-25)[12]
- 1.5 mL microcentrifuge tubes

B. Experimental Workflow



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Caption: Workflow for labeling biomolecules using CuAAC click chemistry.

C. Step-by-Step Procedure

- Prepare Stock Solutions:
 - Dissolve **Sulfo-Cy5 azide** in anhydrous DMSO to a final concentration of 10 mM.[3]
 - Prepare a fresh solution of sodium ascorbate (e.g., 300 mM) in water immediately before use.[3][11] Oxygen will degrade the ascorbate solution over time.
- Prepare Catalyst Premix:
 - Shortly before initiating the reaction, mix the CuSO₄ solution and the THPTA ligand solution. A common ratio is 1:2 (CuSO₄:THPTA).[11] Incubate for a few minutes. THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency in aqueous environments.[11]
- Set Up the Reaction:
 - In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in your reaction buffer.
 - Add the **Sulfo-Cy5 azide** stock solution to the protein. A 5- to 10-fold molar excess of the azide over the protein is a typical starting point.[3]
 - Add the catalyst/ligand premix to the reaction mixture. A final copper concentration of 50-100 μM is often sufficient.[3]
- Initiate and Incubate:
 - Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[3]
 - Vortex the tube briefly to mix all components.

- Incubate the reaction for 30 to 60 minutes at room temperature, protected from light.[11]
- Purify the Conjugate:
 - After incubation, remove the unreacted dye and reaction components by passing the mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).[12]
 - Elute the labeled protein using a suitable buffer (e.g., PBS, pH 7.4). The larger protein conjugate will elute first, while the smaller, unreacted dye molecules are retained.
- Characterization and Storage:
 - The purified, labeled protein is now ready for use in downstream applications such as fluorescence microscopy, flow cytometry, or Western blotting.
 - Store the final conjugate according to the protein's recommended storage conditions, typically at 4°C for short-term use or -20°C/-80°C for long-term storage, protected from light.[5]

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